molecular formula C23H18ClN5O2S B3002450 3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866812-58-0

3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

カタログ番号: B3002450
CAS番号: 866812-58-0
分子量: 463.94
InChIキー: HPLRBVXDLYCCSU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(4-Chlorophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core modified with a 4-chlorophenyl sulfonyl group at position 3 and a 4-ethylphenyl substituent at the amine position (N-5). This structure combines a sulfonyl moiety, known for enhancing binding affinity and metabolic stability, with a lipophilic ethyl group that may improve membrane permeability. The compound belongs to a class of triazoloquinazolines investigated for diverse biological activities, including antimicrobial and anticancer applications .

特性

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c1-2-15-7-11-17(12-8-15)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)32(30,31)18-13-9-16(24)10-14-18/h3-14H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLRBVXDLYCCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel heterocyclic compound belonging to the quinazoline family. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by the following features:

  • Core Structure : Quinazoline fused with a triazole ring.
  • Substituents : A sulfonyl group and an ethylphenyl moiety enhance its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays demonstrated that it exhibits significant antibacterial activity through the inhibition of penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.

Table 1: Antimicrobial Activity Against MRSA

CompoundMinimum Inhibitory Concentration (MIC)Mechanism of Action
3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine≤ 64 μg/mLInhibition of PBP2a

This compound was found to synergize with existing antibiotics like piperacillin-tazobactam, enhancing their efficacy against resistant strains .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising results in anticancer studies. Quinazoline derivatives have been reported to induce apoptosis in cancer cell lines. For instance, it has been evaluated against A549 lung carcinoma cells and demonstrated significant antiproliferative effects.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (μM)Mechanism of Action
A54915.0Induction of apoptosis via caspase activation
MCF712.5ERK1/2 pathway inhibition

The mechanism involves the activation of caspases 3, 8, and 9, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinazoline core significantly influence biological activity. For instance:

  • Chlorine Substitution : The presence of a chlorine atom at the para position enhances cytotoxicity compared to other halogen substitutions.
  • Sulfonyl Group : The sulfonyl moiety contributes to increased solubility and bioavailability.

Case Studies

Several research articles have documented the effectiveness of quinazoline derivatives in clinical settings:

  • Study on MRSA Infections : A study reported that combining this compound with β-lactam antibiotics resulted in a significant reduction in bacterial load in a murine model of MRSA infection .
  • Anticancer Efficacy : Another study demonstrated that treatment with this compound led to a marked decrease in tumor size in xenograft models, correlating with increased apoptosis markers in treated tissues .

類似化合物との比較

Comparison with Similar Compounds

Structural Variations and Key Modifications

Triazoloquinazoline derivatives differ primarily in substituents on the sulfonyl and amine groups, which critically influence their physicochemical properties and biological activities. Below is a comparative analysis of structurally related compounds:

Compound Name Sulfonyl Group Amine Substituent Molecular Weight Key Properties/Activities Reference IDs
Target Compound 4-Chlorophenyl 4-Ethylphenyl ~478.0* Antimicrobial potential (hypothesized)
3-[(4-Chlorophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Chlorophenyl 4-Methylbenzyl 463.94 Discontinued (lab use only)
3-[(4-Isopropylphenyl)sulfonyl]-N-(4-methylcyclohexyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 4-Isopropylphenyl 4-Methylcyclohexyl - Structural analog (savirin); S. aureus antagonist
3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylphenyl 4-Methylbenzyl - Enhanced lipophilicity
3-(4-Chlorophenyl)sulfonyl-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine 4-Chlorophenyl 4-Methoxyphenyl - Increased polarity due to methoxy group
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine Phenyl 4-Ethoxyphenyl - Moderate solubility

*Molecular weight estimated based on analogs (e.g., CAS 895646-91-0: 463.94 g/mol ).

Key Findings

2,5-Dimethylphenyl sulfonyl () increases steric bulk, which may reduce solubility but improve membrane penetration .

Amine Substituent Effects: 4-Ethylphenyl (target compound) provides moderate lipophilicity compared to 4-methoxyphenyl (polar) or 4-methylbenzyl (flexible but less stable metabolically) .

Biological Activity Trends: Triazoloquinazolines generally exhibit lower anticancer activity compared to triazolopyrimidines (e.g., compounds in ), as noted in NCI screens . Antimicrobial activity varies: Savirin () inhibits S. aureus via sulfonyl-dependent mechanisms, while the target compound’s ethylphenyl group may optimize pharmacokinetics for broader applications .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。